Methyl 2-chloro-4-fluoro-5-iodobenzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-4-fluoro-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRLZJYOHXVECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Synthetic Utility of Polyhalogenated Scaffolds: The C8H5ClFIO2 Case Study
Executive Summary
Compound Class: Polyhalogenated Aromatic Ester / Carboxylic Acid Derivative Primary Candidate: Methyl 5-chloro-2-fluoro-4-iodobenzoate (and regiospecific isomers) Molecular Weight (Avg): 314.48 g/mol Exact Mass (Monoisotopic): 313.90069 Da
This technical guide dissects the structural identity and synthetic application of C8H5ClFIO2 . In modern drug discovery, this formula represents a high-value "dense functionalization" scaffold.[1] The simultaneous presence of Chlorine (lipophilicity), Fluorine (metabolic blocking), and Iodine (cross-coupling handle) on a benzene core allows for rapid diversification of lead compounds via Fragment-Based Drug Discovery (FBDD).
Part 1: Structural Forensics & Molecular Metrics[1]
Molecular Weight & Isotopic Signature
For high-resolution mass spectrometry (HRMS), relying on average molecular weight is insufficient due to the distinct isotopic signatures of Chlorine and Iodine.
| Metric | Value | Technical Note |
| Formula | C₈H₅ClFIO₂ | Degree of Unsaturation = 5 (Benzene Ring + Carbonyl) |
| Average MW | 314.48 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 313.9007 Da | Calculated using ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁶O.[1] |
| [M+2] Isotope | ~32% Abundance | Distinctive ³⁷Cl signature (approx 3:1 ratio of M:M+2). |
| Mass Defect | Negative | Iodine (126.9044) introduces a negative mass defect, aiding in filtering biological background noise in MS.[1] |
Structural Isomerism: The "Scaffold" Dilemma
The formula C8H5ClFIO2 theoretically supports two primary scaffold classes relevant to medicinal chemistry. Distinguishing these requires rigorous spectroscopic analysis.
Class A: Methyl Benzoate Derivatives (Most Common)
-
Structure: A benzene ring substituted with -COOCH₃, -Cl, -F, and -I.[2]
-
Utility: Intermediate for kinase inhibitors; the ester is a masked acid or heterocycle precursor.
-
Key Isomer: Methyl 5-chloro-2-fluoro-4-iodobenzoate.[2]
Class B: Phenylacetic Acid Derivatives
-
Structure: A benzene ring substituted with -CH₂COOH, -Cl, -F, and -I.[2]
-
Utility: Precursor for auxin mimics or specific GPCR ligands.
Visualization: Structural Decision Tree
The following diagram illustrates the logical workflow to determine the exact structure using standard analytical techniques.
Figure 1: Analytical workflow to distinguish between benzoate ester and phenylacetic acid isomers based on proton NMR signatures.
Part 2: Spectroscopic Characterization (Predicted)
As a Senior Scientist, you must validate the regiochemistry (position of halogens).[1] The Methyl 5-chloro-2-fluoro-4-iodobenzoate isomer exhibits specific coupling patterns due to the Fluorine atom (
NMR Logic ( and )
-
NMR (400 MHz, CDCl
):- 3.92 (s, 3H): Methyl ester protons (Characteristic of Class A).
-
Aromatic Region: Two protons remain on the ring. Their splitting depends on their distance to Fluorine.
-
Ortho to F: Large coupling constant (
Hz). -
Meta to F: Medium coupling constant (
Hz).
-
-
Expert Insight: If the aromatic protons appear as distinct doublets with significantly different
values, the Fluorine is likely adjacent to one proton and distant from the other.[1]
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): 314 (100%), 316 (32%). -
Fragmentation:
-
Loss of -OCH
(M-31): Diagnostic of methyl esters. -
Loss of -I (M-127): Iodine is the weakest bond (
), usually the first fragment observed in EI.
-
Part 3: Synthetic Utility & Experimental Protocols
The value of C8H5ClFIO2 lies in its Chemo-Orthogonality . The reactivity order of the halogens allows for sequential functionalization:
-
Iodine: Highly reactive (Suzuki/Sonogashira coupling).[2]
-
Chlorine: Moderately reactive (Buchwald-Hartwig amination, requires forcing conditions).
-
Fluorine: Generally inert to coupling; acts as a metabolic blocker or
site if ortho-activated.
Visualization: Chemo-Selective Functionalization
Figure 2: Synthetic strategy exploiting the reactivity difference between Iodine (labile) and Chlorine/Fluorine (stable).[3][4]
Protocol: Selective Sonogashira Coupling
This protocol demonstrates the selective substitution of the Iodine atom, preserving the Chlorine and Fluorine for later stages.[1]
Reagents:
-
Scaffold: Methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Co-Catalyst: CuI (0.02 equiv)
-
Base:
(3.0 equiv) -
Solvent: THF (anhydrous)
Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve the scaffold (C8H5ClFIO2) in degassed THF.
-
Addition: Add
and CuI under an Argon atmosphere. The solution typically turns yellow/brown. -
Initiation: Add
followed by dropwise addition of Trimethylsilylacetylene. -
Reaction: Stir at Ambient Temperature (25°C) for 4–6 hours.
-
Self-Validating Check: Monitor by TLC. The starting material (high
) should disappear. If the reaction is sluggish, heat to 40°C. Note: Do not overheat, or the Chlorine may begin to participate in oxidative addition.[1]
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).
Part 4: Safety & Handling (HSE)
-
Lachrymator Potential: Benzyl halides and certain halogenated benzoates can be potent lachrymators. Handle only in a fume hood.
-
Heavy Metal Waste: Reactions involving Iodine often utilize Palladium and Copper. Segregate waste streams into "Heavy Metal Aqueous" and "Halogenated Organic" containers.
-
Stability: Store C8H5ClFIO2 at 2–8°C, protected from light. The C-I bond is photosensitive and can degrade over time, liberating free iodine (purple discoloration).[1]
References
-
Wilcken, R., et al. (2013).[1][3] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
Xu, Z., et al. (2014).[1][3] Halogen Bond: Its Role beyond Drug−Target Binding Affinity. Journal of Chemical Information and Modeling. Retrieved from [Link]
Sources
Navigating the Safety Landscape of Methyl 2-chloro-4-fluoro-5-iodobenzoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Methyl 2-chloro-4-fluoro-5-iodobenzoate (CAS No. 1362103-12-7) is publicly available at the time of this publication. The following guide has been meticulously compiled by extrapolating data from the safety sheets of structurally analogous compounds. The provided information should be treated as a guideline and not a substitute for a compound-specific MSDS. All laboratory work should be conducted with the utmost caution and under the supervision of qualified personnel.
Introduction: Understanding the Compound and its Context
This compound is a halogenated aromatic ester, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple, distinct halogen substituents (chlorine, fluorine, and iodine) on the benzene ring provides a versatile platform for a variety of chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. This versatility, however, also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a research and development setting. This guide provides an in-depth overview of the inferred safety profile of this compound, drawing upon data from closely related chemical entities.
Hazard Identification and Classification: An Inferential Analysis
Based on the hazard classifications of structurally similar compounds, this compound is anticipated to pose the following hazards.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Inferred Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[2][3] |
Signal Word: Warning [3]
Inferred Hazard Pictograms:
-
Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.
First-Aid Measures: Immediate Response Protocols
In the event of exposure, prompt and appropriate first-aid measures are crucial. The following protocols are recommended based on the potential hazards.
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, seek medical advice.[2][3] Contaminated clothing should be removed and washed before reuse.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Safe Handling and Storage: Proactive Risk Mitigation
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Caption: Recommended PPE and Engineering Controls Workflow.
Handling Procedures
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Ensure adequate ventilation, preferably in a chemical fume hood.[3]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
Storage Conditions
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Accidental Release Measures: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is necessary to contain and clean up the material safely.
Caption: Step-by-step protocol for responding to an accidental spill.
Physical and Chemical Properties: Inferred Data
The following table summarizes the inferred physical and chemical properties based on related compounds.
Table 2: Inferred Physical and Chemical Properties
| Property | Inferred Value/Information | Source (Analogous Compound) |
| Molecular Formula | C₈H₅ClIO₂ | [6] (Methyl 5-chloro-2-fluoro-4-iodobenzoate) |
| Molecular Weight | 314.48 g/mol | [6] (Methyl 5-chloro-2-fluoro-4-iodobenzoate) |
| Appearance | Solid (likely a crystalline powder) | [3] (Methyl 2-amino-5-chloro-3-iodobenzoate) |
| Odor | No information available | [3] |
| Solubility | Likely has low water solubility | [3] (Methyl 2-amino-5-chloro-3-iodobenzoate) |
| Stability | Stable under normal storage conditions | [3] |
Toxicological Information: A Summary of Potential Effects
The toxicological properties of this compound have not been fully investigated. However, based on data from similar compounds, the following acute effects are anticipated:
-
Oral: Harmful if swallowed.[1]
No information is available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.
Disposal Considerations
Waste from this material should be considered hazardous.[3] Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[3] Do not allow the material to enter drains or watercourses.
Conclusion: A Commitment to a Culture of Safety
While a specific MSDS for this compound is not currently available, a comprehensive safety protocol can be established by leveraging data from structurally related compounds. Researchers and drug development professionals must approach this and all novel chemical entities with a proactive and informed safety mindset. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, the risks associated with handling this versatile building block can be effectively managed.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-iodobenzoate. Retrieved from [Link]
Sources
- 1. Methyl 4-chloro-2-iodobenzoate | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) [benchchem.com]
Strategic Synthesis of BRAF Inhibitors: Key Intermediates and Process Chemistry
Topic: Key Intermediates for BRAF Kinase Inhibitor Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.
Executive Summary
The development of BRAF inhibitors, particularly those targeting the V600E mutation, marked a paradigm shift in the treatment of metastatic melanoma. The transition from first-generation inhibitors like Vemurafenib to second-generation molecules like Dabrafenib and Encorafenib required overcoming significant synthetic challenges—specifically in scaffold construction, regioselectivity, and chiral purity. This guide dissects the critical process chemistry behind these agents, identifying the "linchpin" intermediates that determine yield and purity in industrial-scale synthesis.
The 7-Azaindole Scaffold: Vemurafenib (PLX4032)
Vemurafenib acts as a Type I inhibitor, binding to the active conformation of the kinase. The core pharmacophore is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system, which mimics the adenine ring of ATP.
Critical Intermediate: 5-(4-chlorophenyl)-7-azaindole
The primary synthetic challenge in Vemurafenib production is the regioselective functionalization of the 7-azaindole core. The C3 position is naturally nucleophilic, while the C5 position requires halogenation for cross-coupling.
Synthetic Logic: The most robust route utilizes a Suzuki-Miyaura coupling at the C5 position before functionalizing the C3 position. This prevents interference with the sensitive sulfonamide linker added later.
-
Starting Material: 5-bromo-7-azaindole.[1]
-
Reagent: 4-chlorophenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or similar Pd(0)/Pd(II) systems.
Critical Intermediate: 2,4-Difluoro-3-(propane-1-sulfonamido)benzaldehyde
The linker connecting the azaindole to the difluorophenyl ring is established via a condensation-oxidation sequence rather than a direct Friedel-Crafts acylation, which is often low-yielding on electron-deficient azaindoles.
Protocol: Aldehyde Condensation & Oxidation
-
Step A (Condensation): The 5-(4-chlorophenyl)-7-azaindole is reacted with 2,4-difluoro-3-(propane-1-sulfonamido)benzaldehyde in methanol with an acid catalyst (e.g., KOH/MeOH or acidic conditions depending on protecting groups) to form a hydroxymethylene intermediate.
-
Step B (Oxidation): The intermediate is oxidized to the ketone (the final Vemurafenib structure) using agents like DDQ or MnO₂.
Visualization: Vemurafenib Convergent Synthesis
The Aminothiazole Scaffold: Dabrafenib (GSK2118436)
Dabrafenib utilizes a 2-aminothiazole core fused to a pyrimidine. Unlike Vemurafenib, it contains a chiral center (t-butyl substituted thiazole) and requires strict control of regio-isomers during the thiazole formation.
Critical Intermediate: The Chloropyrimidine-Thiazole
The central hub of the synthesis is N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(t-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide .
Causality in Synthesis: The chlorine atom on the pyrimidine ring acts as the "handle" for the final amination step. It is crucial to install the complex sulfonamide moiety before displacing this chlorine to avoid competing nucleophilic attacks on the sulfonamide nitrogen.
Protocol: Final Amination of Chloropyrimidine Intermediate
This step converts the chloro-intermediate into the active drug.
Reagents:
-
Substrate: Chloro-pyrimidine intermediate (described above).
-
Reagent: Ammonium hydroxide (NH₄OH) or ammonia in methanol.
-
Solvent: Isopropyl acetate or Methanol.
Step-by-Step Methodology:
-
Charge: Load the chloro-pyrimidine intermediate into a pressure reactor.
-
Solvent Addition: Add 5 volumes of methanol or isopropyl acetate.
-
Amination: Add excess aqueous ammonium hydroxide (28-30%).
-
Reaction: Seal reactor and heat to 90-100°C. Maintain pressure (approx. 50-60 psi) for 12-24 hours.
-
Monitoring: Monitor consumption of starting material via HPLC (Target: <0.5% remaining).
-
Workup: Cool to RT. Concentrate to remove excess ammonia. Precipitate product by adding water/ethanol antisolvent.
-
Purification: Recrystallize from ethanol/water to remove ammonium chloride salts.
Visualization: Dabrafenib Assembly
The Pyrazole-Pyrimidine Core: Encorafenib (LGX818)
Encorafenib features a unique carbamate linker and a very high selectivity profile (long residence time). The synthesis is highly convergent, relying on a pyrazole boronate and a chloropyrimidine.
Critical Intermediate: The Amino-Pyrazole Precursor
The penultimate intermediate is (S)-methyl 1-(4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ylamino)propan-2-ylcarbamate .
Synthetic Challenge: The final step involves sulfonylation of the aniline nitrogen. The challenge is chemoselectivity : the molecule contains multiple nucleophilic nitrogens (pyrimidine, pyrazole, carbamate). However, the aniline nitrogen is the most nucleophilic under controlled basic conditions.
Protocol: Selective Sulfonylation (Final Step)
Reagents:
-
Substrate: Amino-pyrazole precursor (Formula II).
-
Reagent: Methanesulfonyl chloride (MsCl).
-
Base: Pyridine or N-methylmorpholine (NMM).
-
Solvent: DCM or 2-MeTHF.
Methodology:
-
Dissolution: Dissolve the amino-pyrazole precursor in DCM (10 volumes) at 0°C.
-
Base Addition: Add pyridine (3.0 eq) dropwise to scavenge HCl.
-
Sulfonylation: Add MsCl (1.1 eq) slowly over 1 hour, maintaining temperature <5°C to prevent bis-sulfonylation.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Isolation: Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Polymorph Control: Recrystallize from Ethanol/Heptane to obtain the thermodynamically stable polymorph.
Comparative Analysis of Key Building Blocks
| Inhibitor | Core Scaffold | Key Halogenated Intermediate | Linker Chemistry |
| Vemurafenib | 7-Azaindole | 5-bromo-7-azaindole | Aldehyde Condensation -> Oxidation |
| Dabrafenib | Thiazole-Pyrimidine | 2-chloro-4-pyrimidinyl-thiazole | Hantzsch Thiazole Synthesis |
| Encorafenib | Pyrazole-Pyrimidine | Chloropyrimidine carbamate | Selective Sulfonylation of Aniline |
References
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity (PLX4032/Vemurafenib). Proc. Natl. Acad. Sci. U.S.A. 2010.
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Med.[2] Chem. Lett. 2013.
-
Process for preparation of Dabrafenib via sulfonamidation. Google Patents (CN103588767A).
-
Preparation of sulfonamidophenylimidazolylpyrimidine derivatives (Encorafenib). World Intellectual Property Organization (WO 2011/025927).
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Chemistry Perspective. J. Med. Chem. 2022.[3][4]
Sources
The Strategic Integration of Polyhalogenated Benzenes in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polyhalogenated benzenes (PHBs) represent a cornerstone class of building blocks in contemporary medicinal chemistry. Their strategic incorporation into lead compounds allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to significant improvements in efficacy, metabolic stability, and target affinity. This guide provides a comprehensive overview of the multifaceted roles of PHBs in drug discovery, delving into the underlying principles of their utility, prevalent synthetic strategies, and their impact on pharmacodynamics and pharmacokinetics. Through an exploration of key concepts such as halogen bonding and metabolic shunting, alongside practical synthetic protocols and illustrative case studies, this document serves as a technical resource for scientists aiming to leverage the "halogen effect" in the rational design of next-generation therapeutics.
Introduction: Beyond Simple Scaffolds
For decades, halogen atoms were incorporated into drug candidates primarily for their steric bulk and ability to increase lipophilicity.[1][2] However, a modern understanding reveals a far more nuanced and powerful role for these elements. Polyhalogenated benzenes are not merely inert scaffolds but active contributors to a drug's overall profile. Their utility stems from the unique electronic properties of halogen atoms, which can be strategically deployed to address common challenges in drug development, including poor metabolic stability, low binding affinity, and suboptimal membrane permeability.[3]
Approximately 25% of approved drugs contain at least one halogen atom, a testament to their value in the field. This guide will deconstruct the reasons behind this prevalence, offering a "first principles" approach to understanding how and why these building blocks are so effective. We will explore how the number, position, and type of halogen on a benzene ring can be modulated to achieve specific, desirable outcomes in a drug candidate.
The "Halogen Advantage": Tuning Molecular Properties for Success
The strategic placement of halogens on a benzene ring can profoundly influence a molecule's interaction with its biological target and its journey through the body. This is often referred to as the "halogen advantage."
Enhancing Metabolic Stability
One of the most common applications of halogenation is to block metabolically labile positions on a molecule. Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich aromatic C-H bonds. By replacing a hydrogen atom with a halogen, particularly fluorine or chlorine, that position becomes resistant to oxidative metabolism.[4] The high strength of the C-F bond, for instance, makes it exceptionally difficult for P450 enzymes to break, thereby increasing the drug's half-life and bioavailability.
Table 1: Comparison of Bond Dissociation Energies
| Bond | Average Bond Energy (kJ/mol) |
|---|---|
| C-H | 413 |
| C-F | 485 |
| C-Cl | 339 |
| C-Br | 285 |
| C-I | 213 |
(Data compiled from standard chemistry reference texts)
Modulating Lipophilicity and Permeability
Halogens are lipophilic and their addition to a benzene ring generally increases the overall lipophilicity (logP) of a compound.[2] This can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[1] However, the effect is not always straightforward. Highly electronegative halogens like fluorine can also influence the pKa of nearby functional groups, which can in turn affect solubility and permeability. This dual nature allows for the sophisticated tuning of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
The Power of Halogen Bonding
A pivotal discovery in understanding the utility of PHBs is the concept of halogen bonding (XB).[6] Contrary to their high electronegativity, covalently bonded halogen atoms (Cl, Br, I) exhibit a region of positive electrostatic potential on their outer surface, opposite the covalent bond.[5] This "sigma-hole" can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's binding pocket.[4][6]
This interaction, analogous to a hydrogen bond, can significantly enhance binding affinity and selectivity.[2][5] For example, the replacement of a hydrogen with a chlorine, bromine, or iodine atom can increase binding affinity by an order of magnitude or more.[5]
Caption: Halogen bond between a halogen atom (X) and a Lewis base (Y).
Synthetic Strategies for Accessing Polyhalogenated Benzene Scaffolds
The ability to synthesize PHBs with precise regiochemistry is crucial for their effective use in drug discovery. Several methods are commonly employed, each with its own advantages and limitations.
Electrophilic Aromatic Substitution (SEAr)
The most direct method for halogenating a benzene ring is through electrophilic aromatic substitution.[7] This typically involves reacting the benzene derivative with a halogen (Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃.[8][9] The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that attacks the aromatic ring.[9]
While effective for introducing one or two halogen atoms, controlling the regioselectivity of polyhalogenation can be challenging. The directing effects of existing substituents on the ring play a significant role in determining the position of subsequent halogenation.[10]
Sandmeyer and Related Diazonium Salt Reactions
For more complex substitution patterns, reactions involving diazonium salts offer superior regiocontrol. An aromatic amine can be converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium group can then be replaced by a halogen using the appropriate copper(I) halide (Sandmeyer reaction) or other reagents. This approach allows for the introduction of halogens at positions that are not easily accessible through direct SEAr.
Caption: Workflow for the Sandmeyer reaction.
Modern Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann couplings, have become powerful tools for synthesizing highly substituted and sterically hindered PHBs.[11][12] These methods involve the coupling of a halogenated benzene (often an iodide or bromide) with a boronic acid (Suzuki) or another haloarene (Ullmann).[11][13] These reactions offer excellent functional group tolerance and provide access to a wide range of complex polyhalogenated structures that would be difficult to prepare using classical methods.[14]
Case Study: The Role of Dichlorobenzene in the Development of Cabotegravir
Cabotegravir, an integrase inhibitor used for the treatment of HIV, provides an excellent example of the strategic use of a polyhalogenated benzene moiety.[15] The drug's structure features a 2,4-difluorobenzyl group attached to a complex heterocyclic core.
The two fluorine atoms on the benzene ring serve multiple purposes:
-
Metabolic Stability: The C-F bonds are highly resistant to oxidative metabolism, preventing the degradation of this portion of the molecule and contributing to the drug's long half-life.[15]
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms modulates the electronics of the benzyl group, which can influence binding interactions with the HIV integrase enzyme.
-
Binding Interactions: The fluorine atoms can participate in favorable interactions within the enzyme's binding pocket, potentially including weak hydrogen bonds or dipole-dipole interactions, contributing to the overall binding affinity.
The synthesis of the 2,4-difluorobenzylamine precursor relies on standard, scalable synthetic methodologies, highlighting the practicality of incorporating such building blocks in large-scale drug manufacturing.
Practical Protocol: Regioselective Synthesis of 1-Bromo-2,4-dichlorobenzene
This protocol describes a two-step synthesis of a versatile tri-substituted polyhalogenated benzene building block, demonstrating the principles of regiocontrol.
Objective: To synthesize 1-bromo-2,4-dichlorobenzene from 1,3-dichlorobenzene.
Step 1: Bromination of 1,3-Dichlorobenzene
-
Principle: The two chlorine atoms are ortho, para-directing but also deactivating. Bromination will preferentially occur at the 4-position, which is para to one chlorine and ortho to the other, and is the most sterically accessible and electronically favorable position.
-
Procedure:
-
To a stirred solution of 1,3-dichlorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask protected from light, add iron(III) bromide (FeBr₃, 0.05 eq) as a catalyst.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add bromine (Br₂, 1.05 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-bromo-2,4-dichlorobenzene.
-
Step 2: Characterization
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra will show a characteristic splitting pattern for the remaining aromatic protons, confirming the 1,2,4-substitution pattern.
This self-validating protocol illustrates how existing substituents guide the regiochemical outcome of subsequent halogenation, a fundamental concept in the synthesis of complex PHBs.
Conclusion and Future Outlook
Polyhalogenated benzenes are indispensable tools in the modern drug discovery arsenal. A deep understanding of their properties and the principles governing their interactions—particularly metabolic blocking and halogen bonding—enables medicinal chemists to rationally design molecules with improved therapeutic profiles. As synthetic methodologies continue to advance, offering ever more precise control over the synthesis of complex PHB scaffolds, their role in the development of innovative medicines is set to expand even further. The future will likely see the development of novel halogenated building blocks with unique substitution patterns, further empowering the creation of safer and more effective drugs.
References
-
Gilday, J. P., et al. (2015). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]
-
Lin, F., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available at: [Link]
-
Vardhan, S. & Singh, S. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Jana, G. K., et al. (2024). Key contemporary considerations for halogens in drug discovery. Taylor & Francis. Available at: [Link]
-
Oregon State University. (2009). UNIQUE CHEMICAL BOND MAY OPEN NEW DOORS TO DRUG RESEARCH. Newsroom. Available at: [Link]
-
Jana, G. K., et al. (2024). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. Available at: [Link]
-
TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry? Available at: [Link]
-
Joshi, N., et al. (2018). SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. Available at: [Link]
-
Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. Available at: [Link]
-
CK-12 Foundation. (2023). Physical and Chemical Properties of Aromatic Hydrocarbons. Available at: [Link]
-
Quora. (2016). What is the catalyst responsible for the halogenation of benzene? Available at: [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Available at: [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. Available at: [Link]
-
Lehmler, H. J., et al. (2004). Synthesis of sterically hindered polychlorinated biphenyl derivatives. PMC. Available at: [Link]
-
Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]
-
Chemistry Steps. (2024). Halogenation of Benzene. Available at: [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP1508557A1 - Process for halogenation of benzene and benzene derivatives.
-
CK-12 Foundation. (2023). Polyhalogen Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Polyhalogenated compound. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
-
YouTube. (2013). Synthesis of poly-substituted benzenes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized polyhalogenated thiophene derivatives. Available at: [Link]
-
Vanderbilt University. (n.d.). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. Available at: [Link]
-
Lehmler, H. J. & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. Available at: [Link]
-
University of Kentucky. (n.d.). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Encorafenib Utilizing Methyl 2-chloro-4-fluoro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encorafenib is a potent and selective inhibitor of BRAF kinase, a key enzyme in the MAPK signaling pathway.[1] It is approved for the treatment of certain types of melanoma, colorectal cancer, and other malignancies harboring BRAF V600E or V600K mutations.[1] The intricate molecular architecture of Encorafenib necessitates a sophisticated and efficient synthetic strategy. This document provides a comprehensive guide to a plausible synthetic route for Encorafenib, commencing with the readily available starting material, Methyl 2-chloro-4-fluoro-5-iodobenzoate. This application note is intended for an audience with expertise in synthetic organic chemistry and drug development.
The strategic selection of this compound as the starting material is predicated on the inherent reactivity of its substituents. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of the core biaryl structure of Encorafenib. The chloro and fluoro substituents are integral to the final structure's pharmacological profile.
Overall Synthetic Strategy
The synthesis of Encorafenib from this compound can be envisioned through a multi-step sequence involving the formation of a key pyrazole intermediate, followed by a Suzuki-Miyaura cross-coupling reaction, and subsequent elaboration of the side chain. The proposed synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for Encorafenib.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate
This initial step involves the reduction of a nitro group precursor of the starting material to an amine. Assuming the synthesis starts from the corresponding 5-nitro derivative, a standard reduction protocol is employed.
Protocol:
-
To a solution of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent like tin(II) chloride (SnCl₂) (3.0 eq) or iron powder (Fe) (3.0 eq) in the presence of an acid (e.g., concentrated HCl).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-amino-2-chloro-4-fluorobenzoate.
Step 2: Synthesis of Methyl 2-chloro-4-fluoro-5-(methylsulfonamido)benzoate
The amino group is then sulfonated to introduce the methanesulfonamido moiety.
Protocol:
-
Dissolve Methyl 5-amino-2-chloro-4-fluorobenzoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 2-chloro-4-fluoro-5-(methylsulfonamido)benzoate.
Step 3: Synthesis of 1-(2-Chloro-4-fluoro-5-(methylsulfonamido)phenyl)ethan-1-one
The methyl ester is converted to an acetophenone, a key precursor for the pyrazole ring formation. This can be achieved via a Weinreb amide intermediate.
Protocol:
-
Weinreb Amide Formation: React Methyl 2-chloro-4-fluoro-5-(methylsulfonamido)benzoate (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a strong base like isopropylmagnesium chloride in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (e.g., -10 °C to 0 °C) to form the corresponding Weinreb amide.
-
Grignard Addition: To the crude Weinreb amide in THF at 0 °C, add a solution of methylmagnesium bromide (CH₃MgBr) (1.2 eq).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 1-(2-Chloro-4-fluoro-5-(methylsulfonamido)phenyl)ethan-1-one.
Step 4: Synthesis of the Pyrazole Intermediate
The acetophenone is converted to the corresponding pyrazole via a Vilsmeier-Haack reaction of the corresponding hydrazone.
Caption: Simplified Vilsmeier-Haack pyrazole synthesis.
Protocol:
-
Hydrazone Formation: React 1-(2-Chloro-4-fluoro-5-(methylsulfonamido)phenyl)ethan-1-one (1.0 eq) with isopropylhydrazine (1.1 eq) in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) under reflux to form the corresponding isopropylhydrazone.
-
Vilsmeier-Haack Cyclization: To a solution of the hydrazone in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture (e.g., to 80-90 °C) for several hours until the formation of the formyl pyrazole is complete.
-
Cool the reaction and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield N-(3-(4-formyl-1-isopropyl-1H-pyrazol-3-yl)-5-chloro-2-fluorophenyl)methanesulfonamide.
Step 5: Synthesis of the Pyrimidine Moiety and Suzuki-Miyaura Coupling
The formyl pyrazole is then used to construct the pyrimidine ring, which is subsequently coupled with a suitable boronic acid derivative of the pyrimidine fragment.
Protocol:
-
Pyrimidine Formation: Condense the formyl pyrazole (1.0 eq) with guanidine hydrochloride (1.5 eq) in the presence of a base like sodium ethoxide in ethanol to form the aminopyrimidine derivative. Subsequent diazotization followed by reduction or a Sandmeyer-type reaction can be used to introduce the desired substituent on the pyrimidine ring, or alternatively, couple with a pre-formed pyrimidine boronic acid or ester.
-
Suzuki-Miyaura Coupling: To a degassed mixture of the pyrazole-pyrimidine intermediate (1.0 eq), a suitable pyrimidine boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water, heat the reaction under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until completion.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the product by column chromatography.
Step 6: Final Assembly of Encorafenib
The final steps involve the attachment of the chiral side chain via a Buchwald-Hartwig amination, followed by the introduction of the carbamate group.
Protocol:
-
Buchwald-Hartwig Amination: Couple the pyrazole-pyrimidine intermediate with (S)-methyl (1-aminopropan-2-yl)carbamate (1.1 eq) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene or dioxane. Heat the mixture under an inert atmosphere.
-
Final Sulfonylation: The final step involves the sulfonylation of the aniline nitrogen. Dissolve the product from the previous step in a suitable solvent like pyridine and cool to 0 °C. Add methanesulfonyl chloride (1.1 eq) and stir until the reaction is complete.
-
Work up the reaction by adding water and extracting the product. Purify the final product by recrystallization or column chromatography to obtain Encorafenib.[2]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | SnCl₂ or Fe, HCl | Methyl 5-amino-2-chloro-4-fluorobenzoate | 85-95 |
| 2 | Methyl 5-amino-2-chloro-4-fluorobenzoate | Methanesulfonyl chloride, Pyridine | Methyl 2-chloro-4-fluoro-5-(methylsulfonamido)benzoate | 80-90 |
| 3 | Methyl 2-chloro-4-fluoro-5-(methylsulfonamido)benzoate | N,O-dimethylhydroxylamine, CH₃MgBr | 1-(2-Chloro-4-fluoro-5-(methylsulfonamido)phenyl)ethan-1-one | 60-70 (over 2 steps) |
| 4 | 1-(2-Chloro-4-fluoro-5-(methylsulfonamido)phenyl)ethan-1-one | Isopropylhydrazine, POCl₃, DMF | N-(3-(4-formyl-1-isopropyl-1H-pyrazol-3-yl)-5-chloro-2-fluorophenyl)methanesulfonamide | 50-65 (over 2 steps) |
| 5 | N-(3-(4-formyl-1-isopropyl-1H-pyrazol-3-yl)-5-chloro-2-fluorophenyl)methanesulfonamide | Guanidine, Pyrimidine boronic acid, Pd catalyst | Pyrazole-pyrimidine intermediate | 60-75 |
| 6 | Pyrazole-pyrimidine intermediate | (S)-methyl (1-aminopropan-2-yl)carbamate, Pd catalyst, Methanesulfonyl chloride | Encorafenib | 50-60 (over 2 steps) |
Conclusion
The described synthetic route provides a viable and logical pathway for the preparation of Encorafenib from this compound. The strategy leverages well-established and robust chemical transformations, including reduction, sulfonylation, pyrazole formation via the Vilsmeier-Haack reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols provided herein are intended as a guide and may require optimization based on specific laboratory conditions and available reagents. This detailed application note should serve as a valuable resource for researchers and professionals involved in the synthesis and development of novel kinase inhibitors.
References
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Retrieved from [Link]
-
New Drug Approvals. (2020, January 24). ENCORAFENIB, エンコラフェニブ. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For Preparation Of Encorafenib. Retrieved from [Link]
-
ACS Publications. (2020, August 16). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-amino-2-chloro-4-fluorobenzoate. PubChem Compound Database. Retrieved from [Link]
- Technical Disclosure Commons. (2022, July 18). Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3ÂŁ (methanesulfonamido)phenyl]-1-(propan-2-yl. Retrieved from https://www.tdcommons.org/dpubs_series/5265/
-
MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). General strategy for the synthesis of encorafenib conjugates. Retrieved from [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved from [Link]
-
MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 1 020 426 B9. Retrieved from [Link]
Sources
Application Note: Optimized Conditions for Miyaura Borylation of Aryl Iodides
Executive Summary
The Miyaura borylation reaction—the palladium-catalyzed cross-coupling of aryl halides with diboron reagents (typically
However, the lability of the C-I bond also introduces specific risks, notably dehalogenation (reduction) and rapid homocoupling . This guide provides a scientifically grounded, robust protocol specifically optimized for aryl iodides, distinguishing the critical parameters that separate success from failure in high-value synthesis.
Mechanistic Insight & Causality
To troubleshoot and optimize this reaction, one must understand the catalytic cycle, specifically the role of the base. Unlike Suzuki-Miyaura coupling, which requires a strong base (e.g.,
The "Base Paradox"
-
Role of KOAc: The acetate anion coordinates to the Palladium(II) center after oxidative addition.[2] This "hard" ligand (Pd-O bond) facilitates transmetallation with the "hard" boron center of
. -
Why not Strong Bases? Strong bases (hydroxides, carbonates) hydrolyze the resulting aryl boronate product into a boronic acid in situ. Once hydrolyzed, the product becomes an active nucleophile for Suzuki coupling with the remaining aryl iodide, leading to the symmetric biaryl homocouple (Ar-Ar) rather than the desired borylated product (Ar-Bpin).
Catalytic Cycle Visualization
Figure 1: The catalytic cycle of Miyaura borylation. Note the critical Ligand Exchange step where Acetate displaces Iodide, enabling interaction with the diboron reagent.
Critical Parameter Optimization
For aryl iodides, the standard conditions for bromides (
Table 1: Optimization Matrix for Aryl Iodides[3]
| Parameter | Recommended | Rationale |
| Catalyst | Pd(dppf)Cl₂ | The large bite angle of the dppf ligand promotes reductive elimination. It is robust and resistant to dehalogenation compared to |
| Catalyst Load | 1 - 3 mol% | Iodides are reactive; 3 mol% is usually sufficient. Higher loading increases homocoupling risk.[3] |
| Base | KOAc (anhydrous) | CRITICAL. Must be dry. Promotes transmetallation without activating the product for Suzuki coupling. |
| Solvent | 1,4-Dioxane | Preferred over DMSO for process ease. DMSO accelerates rates but is difficult to remove and can cause decomposition during workup. |
| Temp | 80°C | Standard for iodides.[4] (Bromides often require 100-110°C). |
| Stoichiometry | 1.1 equiv | Slight excess ensures full conversion. Large excess is wasteful and complicates purification. |
Experimental Protocols
Protocol A: The "Gold Standard" (High Robustness)
Recommended for initial screening and scale-up of valuable intermediates.
Materials:
-
Aryl Iodide (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv)[1] -
Potassium Acetate (KOAc) (3.0 equiv) - Must be dry/free-flowing.
-
1,4-Dioxane (Anhydrous, 0.15 M concentration relative to substrate)
Procedure:
-
Setup: Charge an oven-dried reaction vial/flask with the Aryl Iodide,
, KOAc, and Pd catalyst.-
Note: If the Aryl Iodide is a liquid, add it after the solvent.
-
-
Inertion: Seal the vessel with a septum. Evacuate and backfill with Argon or Nitrogen (x3 cycles). Oxygen is the enemy ; it promotes homocoupling.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Place in a pre-heated block/bath at 80°C . Stir vigorously (KOAc is insoluble; suspension mixing is vital).
-
Monitoring: Monitor by HPLC/UPLC or TLC.
-
Time: Iodides typically convert in 2–6 hours.
-
Endpoint: Look for disappearance of Ar-I.
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with EtOAc or DCM.
-
Filter through a pad of Celite to remove palladium blacks and inorganic salts.
-
Wash: Wash the filtrate with water (x2) and brine (x1). Do not use basic washes (NaOH/NaHCO3) as this can hydrolyze the boronate ester.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography.
-
Tip: Silica gel can be acidic. If the product is acid-sensitive, add 1%
to the eluent or use neutral alumina.
-
Protocol B: Mild Conditions for Labile Substrates
Use this if the substrate contains thermal-sensitive groups (e.g., epoxides, diazirines).
Modifications:
-
Solvent: Switch to DMSO (dry). DMSO significantly accelerates the rate of oxidative addition and transmetallation.
-
Temperature: Reduce to 40–50°C .
-
Procedure: Follow Protocol A, but maintain strict temperature control.
-
Workup Note: DMSO is hard to remove. Use extensive water washes during extraction, or lyophilize if the product is solid and water-insoluble.
Troubleshooting & Quality Control
The two most common failure modes are Homocoupling and Dehalogenation .
Diagnostic Table[3][8]
| Observation | Diagnosis | Root Cause | Corrective Action |
| Product is Ar-Ar (Dimer) | Homocoupling | 1. Presence of Oxygen.2.[2][3][7] Base too strong (e.g., K2CO3 used by mistake).3. Temp too high for Iodide. | 1. Degas solvent by sparging.2. Ensure KOAc is used.3. Lower temp to 60°C. |
| Product is Ar-H (Reduced) | Dehalogenation | 1. Protical source present.2. Reaction time too long.3. Old/Wet solvent. | 1. Use fresh anhydrous solvent.2. Stop reaction immediately upon conversion.3. Switch to Pd(dppf)Cl2 if using Pd(PPh3)4. |
| Low Conversion | Stalled Catalyst | 1. Poisoning by S/N heteroatoms.2. Poor mixing of KOAc. | 1. Increase catalyst to 5 mol%.2. Ensure vigorous stirring of the slurry. |
Troubleshooting Logic Flow
Figure 2: Systematic troubleshooting workflow for Miyaura Borylation failures.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][6] The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Chloroarenes Catalyzed by Palladium(0)-Tricyclohexylphosphine Complexes. Journal of the American Chemical Society, 124(27), 8001–8006. Link[8]
-
Billingsley, K., & Buchwald, S. L. (2008). A General System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie International Edition, 47(52), 10129–10132. Link
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Suzuki−Miyaura Biaryl Synthesis. The Journal of Organic Chemistry, 76(3), 804–810. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Iodides
Welcome to the technical support center for the Suzuki-Miyaura coupling of sterically hindered aryl iodides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C bonds with challenging substrates. Here, we address common experimental issues through a detailed troubleshooting guide and an FAQ section, grounding our advice in mechanistic principles and field-proven strategies.
Troubleshooting Guide: From Low Yield to No Reaction
This section directly addresses the most common problems encountered when coupling sterically hindered aryl iodides.
Problem: My reaction shows low to no conversion of the aryl iodide.
This is the most frequent issue, often stemming from the challenging nature of the substrates. The steric bulk around the reaction center can impede multiple steps in the catalytic cycle.
Potential Cause 1: Ineffective Ligand Choice. The ligand is arguably the most critical variable in a challenging Suzuki coupling. For sterically hindered substrates, the reductive elimination step, where the new C-C bond is formed, is often the rate-determining step.[1] Bulky, electron-rich phosphine ligands are required to accelerate this step.[2]
-
Solution: Switch to a state-of-the-art biaryl phosphine ligand. Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) are specifically designed to create a sterically demanding coordination sphere around the palladium center, which promotes the crucial reductive elimination step.[3][4] N-heterocyclic carbenes (NHCs) can also be highly effective.[5]
Potential Cause 2: Suboptimal Base and Solvent System. The base plays multiple roles: it activates the boronic acid for transmetalation and can influence the entire catalytic cycle.[4][6] Its effectiveness is highly dependent on the solvent.[7][8] For hindered substrates, a strong, non-coordinating base is often necessary.
-
Solution:
-
Screen Bases: Move beyond common bases like Na₂CO₃. Test stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or even CsF.[9][10] These bases have better solubility in organic solvents and are highly effective.
-
Optimize Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are standard choices.[8][11] Sometimes, a small amount of water is beneficial, but for sensitive substrates prone to decomposition, strictly anhydrous conditions are better.[9]
-
Consider Homogeneous Conditions: Ensure your base is at least partially soluble in the reaction medium. Using a solvent system where the base has some solubility (e.g., K₃PO₄ in dioxane/water) can be critical.
-
Potential Cause 3: Inactive or Deactivated Catalyst. The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[2] This reduction can be inefficient, or the active catalyst can decompose, forming inactive palladium black.[12]
-
Solution:
-
Use a Modern Precatalyst: Employ air-stable Pd(II) precatalysts that readily form the active Pd(0) species. Buchwald's G3 or G4 palladacycle precatalysts are designed for rapid activation and high stability.[13][14]
-
Ensure Inert Conditions: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[12] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[3]
-
Problem: The reaction is messy, with significant byproduct formation.
Even when conversion occurs, side reactions can drastically lower the yield of the desired product.
Potential Cause 1: Protodeboronation of the Boronic Acid. This is a major side reaction where the boronic acid (Ar'-B(OH)₂) reacts with trace water or protic solvents, converting it back to the arene (Ar'-H).[15][16] This is often accelerated by high temperatures and strong bases.[16]
-
Solution:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA esters are more stable than their corresponding boronic acids and are less prone to protodeboronation.[16]
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.[17]
-
Use the Right Base: While a strong base is needed, an excessively strong base (like alkoxides) in the presence of water can rapidly degrade the boronic acid. K₃PO₄ is often a good compromise.[3]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
-
Potential Cause 2: Dehalogenation of the Aryl Iodide. In this side reaction, the aryl iodide (Ar-I) is reduced to the corresponding arene (Ar-H).[18] This occurs when a palladium-hydride (Pd-H) species is formed, which can happen if the palladium complex reacts with bases or solvent impurities.[18] Aryl iodides are particularly susceptible to this pathway.[18]
-
Solution:
-
Use High-Purity Reagents: Ensure solvents and bases are free of contaminants that could generate hydride species.
-
Ligand Choice: Certain bulky ligands can disfavor the pathway leading to dehalogenation. Screening ligands is again a key strategy.
-
Avoid Certain Solvents/Bases: Using amine bases or alcohol solvents can sometimes increase the risk of dehalogenation as they can be a source of hydride.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best ligand for my sterically hindered aryl iodide?
There is no single "best" ligand, as the optimal choice depends on both coupling partners. However, a logical screening approach is highly effective. Start with a well-established, bulky, electron-rich biaryl monophosphine ligand.
| Ligand | Key Features | Ideal For |
| XPhos | Very bulky and electron-rich. Excellent general ligand for difficult couplings.[3][14] | Di-ortho-substituted aryl iodides coupled with a range of boronic acids. |
| SPhos | Slightly less bulky than XPhos but still highly active.[3][14] | Useful when XPhos gives sluggish results; good for heteroaryl couplings. |
| RuPhos | Features a dialkyl-substituted biaryl core, making it very electron-donating. | Particularly effective for electron-rich or hindered aryl halides.[14] |
| cataCXium® A | A di-adamantylalkylphosphine ligand, known for its high activity. | Effective for couplings involving hindered aryl chlorides and bromides, and by extension, iodides. |
A small-scale, parallel screen of 2-3 of these ligands is the most efficient path to identifying the top performer for your specific system.
Q2: What is the optimal Palladium:Ligand ratio?
For monodentate phosphine ligands like the Buchwald-type ligands, a Pd:Ligand ratio between 1:1 and 1:2.5 is typically optimal.[12] Starting with a 1:2 ratio is a common and effective strategy. An excess of ligand helps to stabilize the active catalytic species and prevent decomposition into palladium black.[12]
Q3: My reaction worked on a small scale, but the yield dropped upon scale-up. What happened?
Scale-up issues often relate to mass and heat transfer, or inefficient removal of oxygen.
-
Stirring: Ensure vigorous stirring on a larger scale to maintain a homogeneous mixture, especially if the base is not fully soluble.
-
Degassing: A larger volume of solvent requires more rigorous degassing. Simply bubbling argon through the solvent for a few minutes may be insufficient. For larger scales, a combination of sparging and applying a vacuum (if the solvent's boiling point allows) is more effective.[12]
-
Heat Transfer: Ensure the internal reaction temperature is consistent with the small-scale experiment. Use a temperature probe to monitor the internal temperature rather than just the heating mantle setting.
Q4: Can I use microwave heating to improve my reaction?
Yes, microwave irradiation can be highly effective for accelerating sluggish Suzuki couplings.[19] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time for side reactions like protodeboronation to occur.[19]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. For sterically hindered substrates, the reductive elimination step is often the bottleneck.
Caption: A decision tree for troubleshooting challenging Suzuki couplings.
General Experimental Protocol
This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling reaction.
Materials:
-
Sterically hindered aryl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.5 M)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl iodide, boronic acid/ester, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [3]3. Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (a starting point of 80-100 °C is common). [17]Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Retrieved from [Link]
-
PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]
-
ARODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Retrieved from [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]
-
ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
ACS Publications. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
PMC. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. covasyn.com [covasyn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Preventing deiodination side reactions in palladium catalysis
Technical Support Center: Suppression of Hydrodehalogenation (Deiodination) in Pd-Catalysis
Introduction: The Deiodination Paradox
Aryl iodides (Ar-I) are often considered the "luxury" electrophiles of cross-coupling due to their weak C–I bond, which facilitates rapid oxidative addition. However, this reactivity creates a paradox: Ar-I substrates are the most susceptible to deiodination (reduction to Ar-H).
Why? Because oxidative addition happens too fast. The resulting oxidative addition complex (
This guide provides the diagnostic logic and protocols to shut down this pathway.
Module 1: Diagnostic Hub – The Mechanism of Failure
To fix the problem, you must identify the source of the hydride. In 90% of cases, the hydride comes from
The "Hydride Hijack" Pathway
The diagram below maps the competition between the Productive Cycle (Green) and the Deiodination Cycle (Red).
Caption: Figure 1. The Kinetic Competition. Deiodination occurs when the oxidative addition intermediate (Yellow) waits too long for transmetallation, allowing alkoxides or amines to coordinate and transfer a hydride.
Module 2: Troubleshooting by Reaction Type
Scenario A: Suzuki-Miyaura Coupling
Symptom: High conversion of Ar-I, but yield is split between Product and Ar-H. Root Cause: The combination of Alcohol Solvents + Carbonate Bases .
-
Mechanism: Bases like
or are not soluble in toluene but are soluble in MeOH/EtOH. They generate alkoxides ( , ). These alkoxides coordinate to Palladium and undergo -hydride elimination, turning the alcohol solvent into a hydride donor [1].
Corrective Actions:
-
Eliminate Primary/Secondary Alcohols: Switch to aprotic polar solvents (DMF, DMAc) or non-polar solvents (Toluene, Dioxane).
-
Use "Safe" Alcohols: If protic solubility is required, use tert-Butanol (tBuOH) . It has no
-hydrogens and cannot serve as a hydride source. -
Change the Base: Switch to
(anhydrous) suspended in Toluene/Water (10:1). Phosphate bases are less prone to generating active alkoxides than carbonates in alcoholic media [2].
Scenario B: Buchwald-Hartwig Amination
Symptom: Coupling of Ar-I with a primary alkyl amine yields reduced Ar-H and an imine byproduct. Root Cause: The amine itself is the reducing agent.
-
Mechanism: If the C-N bond formation is slow, the coordinated amine undergoes
-hydride elimination. This is common with unhindered primary amines [3].
Corrective Actions:
-
Ligand Overhaul: You must accelerate the Reductive Elimination step. Switch to bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos , or tBuXPhos ). These ligands sterically crowd the metal center, favoring the extrusion of the product (C-N bond formation) over the
-hydride elimination pathway [4]. -
Pre-catalyst Strategy: Use oxidative addition complexes (e.g., Pd(cinnamyl)Cl + Ligand ) or G3/G4 pre-catalysts. This prevents the initial induction period where Pd(II) needs to be reduced to Pd(0), often consuming substrate in the process.
Module 3: The "Anhydrous Rescue" Protocol
If you are observing >10% deiodination, abandon your current method and adopt this "Gold Standard" protocol designed to eliminate hydride sources.
Applicability: Suzuki, Sonogashira, and Heck couplings.
Materials:
-
Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous).
-
Base: Potassium Phosphate Tribasic (
), finely ground. -
Catalyst:
+ SPhos (or XPhos). -
Additives: Minimal water (strictly controlled).
Step-by-Step Protocol:
-
Drying: Flame-dry your reaction vessel under vacuum and backfill with Argon.
-
Solvent Prep: Do not use benchtop solvents. Use solvents from a Grubbs-type drying system or store over 4Å molecular sieves for 24 hours.
-
Base Loading: Add
(2.0 equiv). Note: Phosphates are mild and poor at generating alkoxides. -
Catalyst Activation:
-
Pre-mix
(1 mol%) and SPhos (2 mol%) in a separate vial with 1 mL of anhydrous solvent. Stir for 5 mins (solution turns yellow/orange). -
Why? Pre-forming the active species prevents the Ar-I from reacting with "naked" Pd, which can lead to clusters and side reactions.
-
-
Substrate Addition: Add Ar-I (1.0 equiv) and Coupling Partner (1.2 equiv).
-
Water Spike (The Trick): Add exactly 2-5% v/v of degassed water.
-
Why? Totally anhydrous Suzuki couplings often fail because the boronic acid requires a trace of water to form the active boronate species. By limiting water to 5%, you enable the cycle without providing a vast pool of protons for side reactions.
-
-
Temperature: Heat to 80°C. Do not overheat. Higher temperatures increase the rate of
-hydride elimination faster than they increase transmetallation.
Module 4: Data & Decision Support
Solvent & Base Compatibility Matrix
Use this table to select conditions that minimize hydride risks.
| Solvent System | Base Risk Level | Risk Factor | Recommendation |
| MeOH / EtOH | CRITICAL | Forms alkoxides; rapid | AVOID with Ar-I. |
| Isopropanol | HIGH | Excellent hydride donor (forms acetone). | AVOID . |
| DMF / DMAc | MODERATE | Can decompose to form formates (reducing agents) at high T. | Use fresh/dry only. |
| THF / Dioxane | LOW | Ether solvents are generally safe. | PREFERRED (Secondary). |
| Toluene | MINIMAL | Non-coordinating, no protons to give. | PREFERRED (Primary). |
| tert-Butanol | MINIMAL | Sterically bulky, no | SAFE alcohol alternative. |
FAQ: Rapid Fire Troubleshooting
Q: I see deiodination even in anhydrous Toluene. Where is the hydride coming from? A: Check your reagents.
-
Boronic Acid: Some boronic acids decompose to release hydrides.
-
Formates: Are you using a carbonate base? If your reaction gets too hot in DMF, DMF hydrolyzes to dimethylamine and formate. Formate is a potent reducing agent for Pd.
Q: Will adding more Ar-I fix the yield? A: No. It will just produce more waste. You must increase the rate of the productive cycle. Try doubling the ligand-to-metal ratio (e.g., 4:1 instead of 2:1) to ensure the Pd center is always ligated and electron-rich, speeding up transmetallation.
Q: Does the halide matter? Should I switch to Ar-Br? A: Counter-intuitively, Yes . Switching to Aryl Bromide often solves the deiodination problem.
-
Reason: Ar-Br undergoes oxidative addition more slowly. This ensures that as soon as the oxidative addition complex forms, it is immediately consumed by transmetallation (which is no longer the bottleneck). The "waiting time" for the Pd intermediate is reduced.
References
-
Mechanistic Investigation of Dehalogenation: Zultanski, S. L.; Fu, G. C. "Palladium-Catalyzed Secondary Alkyl Halide–Organometallic Coupling." J. Am. Chem. Soc.2013 , 135, 624–627. Link
-
Base Effects in Suzuki Coupling: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." J. Organomet. Chem.2002 , 653, 54–63. Link
-
Buchwald-Hartwig Deiodination Mechanisms: Schlummer, B.; Scholz, U. "Palladium-Catalyzed C–N Coupling Reactions: Hydrodehalogenation as a Major Side Reaction." Adv. Synth. Catal.2004 , 346, 1599–1626. Link
-
Ligand Design to Prevent Reduction: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27–50. Link
-
General Troubleshooting: "Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide." Org.[1][2][3][4][5] Process Res. Dev.2019 , 23, 1752.[6] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 5. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-chloro-4-fluoro-5-iodobenzoate
Introduction & Application Context
Methyl 2-chloro-4-fluoro-5-iodobenzoate is a critical intermediate in the synthesis of complex pharmaceutical APIs, particularly those requiring Suzuki-Miyaura or Sonogashira cross-coupling reactions at the iodine position. Its high purity is essential because trace impurities—specifically de-iodinated byproducts or regioisomers—can poison palladium catalysts in downstream steps or lead to difficult-to-separate impurities in the final drug substance.
This guide addresses the purification of this ester, typically synthesized via the esterification of 2-chloro-4-fluoro-5-iodobenzoic acid or the iodination of methyl 2-chloro-4-fluorobenzoate.
Troubleshooting Guide (Q&A)
Issue 1: Persistent Pink or Violet Coloration in Final Product
Q: After workup and concentration, my solid product retains a pink to violet hue. Recrystallization hasn't removed it. How do I eliminate this?
A: This coloration is characteristic of free elemental iodine (
Corrective Action:
-
Dissolution: Dissolve the crude ester in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Reductive Wash: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite. -
Verification: The organic layer should become pale yellow or colorless immediately.
-
Prevention: Store the purified solid in amber vials to prevent photo-deiodination.
Issue 2: High Content of Unreacted Acid (Precursor)
Q: HPLC analysis shows 3-5% of the starting material (2-chloro-4-fluoro-5-iodobenzoic acid) remaining in the isolated ester. How can I remove this without running a column?
A: Acid contamination often persists if the reaction quench pH was not sufficiently high to deprotonate the carboxylic acid, keeping it in the organic phase.
Corrective Action:
-
Alkaline Wash: Dissolve the crude material in Ethyl Acetate.
-
pH Adjustment: Wash with saturated Sodium Bicarbonate (
) solution.-
Critical Step: Check the pH of the aqueous layer. It must be >8. If the acid content is high, the first wash may be neutralized; repeat until the aqueous layer remains alkaline.
-
Mechanism:[1][2][3][4][5] This converts the lipophilic benzoic acid into its hydrophilic sodium benzoate salt, forcing it into the aqueous layer.
-
-
Brine Wash: Follow with a brine wash to remove trapped water before drying over
.
Issue 3: "Oiling Out" During Recrystallization
Q: I am trying to recrystallize from hot ethanol/water, but the product separates as an oil droplets rather than crystals.
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the anti-solvent (water) is added too quickly, causing a sudden drop in solubility that bypasses the metastable zone width (MSZW) required for nucleation.
Corrective Action:
-
Solvent Switch: Switch to a system with a lower boiling point or better solubility profile. A mixture of Methanol/Water or Hexane/Ethyl Acetate is often superior for halogenated benzoates.
-
Seeding: Re-heat to dissolve the oil. Allow the solution to cool slowly to slightly above the cloud point and add a seed crystal.
-
Slow Addition: Add the anti-solvent dropwise over 30-60 minutes with vigorous stirring.
Frequently Asked Questions (FAQ)
Q1: What is the preferred method for separating regioisomers (e.g., 3-iodo vs 5-iodo)? A: Regioisomers have very similar solubilities, making recrystallization inefficient. Flash Column Chromatography is required.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20). The 5-iodo isomer typically elutes differently due to the steric influence of the ortho-chloro and para-fluoro groups.
Q2: Can I use vacuum distillation for purification? A: generally No . Poly-halogenated benzoates have high boiling points and are thermally sensitive. Prolonged heating can cause de-iodination (loss of the iodine atom) or decarboxylation. Recrystallization or chromatography are safer alternatives.
Q3: How should the purified compound be stored? A: Store at 2-8°C in a tightly sealed container, protected from light. The Carbon-Iodine bond is photosensitive.
Experimental Protocol: Optimized Purification Workflow
Objective: Purification of this compound from a crude esterification reaction mixture.
Materials
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Methanol
-
Reagents: Sodium Bicarbonate (
), Sodium Thiosulfate ( ), Magnesium Sulfate ( )
Step-by-Step Procedure
-
Workup (Phase Separation):
-
Dilute the reaction mixture with EtOAc (10 mL per gram of substrate).
-
Wash organic phase with
(2 x vol) to remove iodine [1]. -
Wash organic phase with Saturated
(2 x vol) to remove unreacted acid. -
Wash with Brine (1 x vol).
-
Dry over anhydrous
, filter, and concentrate in vacuo to obtain the crude solid.
-
-
Purity Assessment:
-
Analyze crude by HPLC or TLC (Hexane:EtOAc 4:1).
-
Decision Point:
-
If Purity > 90% and main impurity is trace color/salts -> Proceed to Recrystallization .
-
If Purity < 90% or regioisomers present -> Proceed to Chromatography .
-
-
-
Recrystallization (Standard Method):
-
Dissolve crude solid in minimum hot Methanol (
). -
Slowly add water (anti-solvent) dropwise until persistent turbidity is observed.
-
Remove from heat and allow to cool to room temperature slowly (over 2 hours).
-
Cool to
in a fridge for 4 hours to maximize yield. -
Filter the white needles/crystals and wash with cold Methanol:Water (1:1).
-
Dry under high vacuum at
.
-
Visualizations
Purification Decision Logic
This diagram illustrates the decision-making process based on the impurity profile of the crude material.
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Impurity Profile & Removal Strategy[3][7]
| Impurity Type | Source | Removal Method | Key Reagent/Solvent |
| Iodine ( | Oxidation byproduct | Reductive Wash | Sodium Thiosulfate ( |
| Starting Acid | Incomplete reaction | Acid-Base Extraction | Sodium Bicarbonate ( |
| Regioisomers | Non-selective iodination | Chromatography | Silica Gel / Hexane:EtOAc |
| Inorganic Salts | Catalysts/Buffers | Aqueous Wash | Water / Brine |
References
-
Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.[5] Retrieved from
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
Sources
- 1. chembk.com [chembk.com]
- 2. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]
- 3. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) [benchchem.com]
- 5. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Minimizing hydrolysis byproducts during ester functionalization
Topic: Minimizing Hydrolysis Byproducts During Ester Functionalization Role: Senior Application Scientist, Technical Support Division
Welcome to the Ester Functionalization Integrity Hub
Mission Statement: You are likely here because your LC-MS shows a spike in [M-R+H]+ (carboxylic acid) or your yield has inexplicably dropped during scale-up. Hydrolysis is rarely a random accident; it is a competitive pathway driven by thermodynamics and catalyzed by the very tools we use to functionalize.
This guide is not a textbook. It is a failure-analysis protocol designed to isolate the three vectors of hydrolysis: Moisture (Solvent) , Catalyst Lability , and Workup-Induced Cleavage .
Module 1: The Moisture Management Protocol (Pre-Reaction)
The Issue: "Dry" solvents from a solvent system often contain 10–50 ppm water. In catalytic transesterification, even trace water poisons metal alkoxides (e.g., Ti(OiPr)₄) and shifts the equilibrium toward the acid.
Technical Standard: The 10 ppm Threshold
For sensitive ester functionalizations (e.g., using titanates or enzymatic catalysis), water content must be <10 ppm .
Protocol 1.1: Solvent Validation System
-
Step 1: Do not trust the "Anhydrous" label on the bottle once opened.
-
Step 2 (The Check): Perform a Karl Fischer (KF) Titration (Coulometric) immediately before use.
-
Step 3 (The Fix): If >10 ppm, recirculate over activated 3Å or 4Å molecular sieves for 4 hours.
-
Why? Distillation can co-distill water azeotropes. Sieves (properly activated at 300°C) are thermodynamically superior for static drying [1].
-
Data Table 1: Water Tolerance by Catalyst Class
| Catalyst Class | Example | Max Tolerable Water | Failure Mode |
| Titanates | Ti(OiPr)₄ | < 20 ppm | Irreversible formation of TiO₂ (white ppt) & acid. |
| Distannoxanes | Otera’s Catalyst | ~1000 ppm | Highly tolerant; forms active template with water/alcohol. |
| Carbodiimides | DCC/EDC | < 50 ppm | Formation of N-acylurea side products (Steglich rearrangement). |
| Enzymes | CAL-B (Lipase) | Variable | High water reverses activity (Hydrolysis > Transesterification). |
Module 2: Catalyst Selection & Kinetic Control
The Issue: You are using a hammer (strong acid/base) when you need a scalpel. Strong Brønsted acids/bases catalyze hydrolysis 1000x faster than transesterification if any water is present.
Scenario A: The "Otera" Solution for Transesterification
If you are struggling with hydrolysis using standard acid/base catalysis, switch to 1,3-disubstituted tetraalkyldistannoxanes (Otera’s Catalyst).
-
Mechanism: Unlike Ti(IV) species which are moisture-sensitive Lewis acids, Otera’s catalyst features a binuclear tin center. It creates a "template" that coordinates both the ester carbonyl and the incoming alcohol, facilitating the reaction via a double Lewis acid mechanism while excluding water from the active site [2].
-
Protocol:
-
Load Ester (1 equiv) and Alcohol (1.1–5 equiv).
-
Add Otera’s Catalyst (0.1–1 mol%).
-
Reflux in non-polar solvent (Toluene/Xylene). Note: Non-polar solvents force the polar reactants into the catalyst's coordination sphere.
-
Scenario B: The Steglich Trap (DCC/DMAP)
In esterification/functionalization using DCC, the common "hydrolysis-like" loss of yield is actually the O-to-N acyl migration , forming the N-acylurea byproduct.
-
The Fix:
-
Solvent: Switch from THF to DCM (Dichloromethane). THF promotes the migration; DCM suppresses it [3].
-
Order of Addition: Add DMAP before DCC. The DMAP must intercept the O-acylisourea intermediate faster than the intramolecular rearrangement can occur.
-
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between the desired functionalization and the hydrolytic/side-reaction pathways.
Figure 1: Kinetic competition in ester functionalization. Green path requires kinetic dominance via catalyst optimization (e.g., DMAP speed) and water exclusion.
Module 3: The Silent Killer – Workup & Quench
The Issue: Your reaction was successful (TLC showed product), but the NMR of the isolated solid shows carboxylic acid. You hydrolyzed your product during the quench.
The Causality: Adding water to a reaction mixture containing Lewis acids (like AlCl₃ or Ti(OiPr)₄) generates an exothem and a transient super-acidic pH spike.
Troubleshooting Guide: The "Inverse Quench"
Standard (Risky) Protocol: Pouring water into the reaction mixture.
-
Result: Heat spike + localized pockets of extreme pH = Instant Hydrolysis.
Correct Protocol (Self-Validating):
-
Cool: Chill the reaction mixture to 0°C.
-
Buffer: Prepare a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) or Phosphate Buffer (pH 7.0).
-
Rochelle's Salt specifically chelates metal ions (Ti, Al), preventing them from acting as hydrolysis catalysts during workup.
-
-
Inverse Addition: Cannulate the reaction mixture slowly into the vigorously stirring, ice-cold buffer.
-
Time Limit: Separate layers immediately. Do not let the organic ester sit in contact with the aqueous phase for >15 minutes [4].
Visualizing the Workup Decision Tree
Use this logic flow to determine your quenching strategy.
Figure 2: Decision matrix for quenching ester functionalization reactions to prevent workup-induced hydrolysis.
Frequently Asked Questions (FAQs)
Q: I am using Ti(OiPr)₄ for transesterification, and the reaction stops at 60% conversion. Adding more catalyst doesn't help. Why? A: Your catalyst has likely crashed out as TiO₂ due to moisture accumulation (from the air or reactants).
-
Fix: You cannot "restart" the dead catalyst. Filter the mixture under argon to remove the TiO₂/acid, dry the filtrate with molecular sieves, and add fresh catalyst. For future runs, use a Dean-Stark apparatus or molecular sieves in situ to remove the alcohol byproduct, which drives the equilibrium forward [5].
Q: My ester is sterically hindered (t-butyl ester). Can I use standard NaOH for hydrolysis? A: No, but this is actually an advantage. Steric bulk protects against hydrolysis. If you want to functionalize a hindered ester, you must use "forcing" conditions (high temp, high pressure) or specific catalysts like sulfated zirconia or Otera's catalyst . If you are trying to prevent hydrolysis of a t-butyl ester, standard aqueous washes are usually safe due to the steric shield.
Q: Why does my yield drop after column chromatography? A: Silica gel is slightly acidic and contains adsorbed water. Sensitive esters (especially enol esters or activated esters) can hydrolyze on the column.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
-
Otera, J., et al. (1991). Distannoxane as a reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification. The Journal of Organic Chemistry, 56(18), 5307–5311. Link
-
Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[3] BenchChem Protocols. Link
-
Seebach, D., et al. (1982). Titanate-mediated transesterifications with functionalized substrates. Synthesis, 1982(02), 138-141. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Iodobenzoate Esters
Introduction: The Critical Role of Purity in Iodobenzoate Ester Synthesis
Iodobenzoate esters, such as methyl 2-iodobenzoate, are pivotal building blocks in advanced organic synthesis, particularly within the pharmaceutical industry.[1] They serve as key intermediates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for constructing complex active pharmaceutical ingredients (APIs).[1] The purity of these intermediates is not merely a quality metric; it is a critical determinant of yield, selectivity, and, most importantly, the safety and efficacy of the final drug product.
Synthesized via methods like the esterification of iodobenzoic acid, these esters can contain various process-related impurities.[2] Common impurities include unreacted starting materials (e.g., 2-iodobenzoic acid), isomeric byproducts (e.g., methyl 3-iodobenzoate and methyl 4-iodobenzoate), and other related substances.[2] Rigorous analytical oversight is therefore paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of these compounds, grounded in fundamental chromatographic principles and validated experimental data.
Method Development Workflow: A Systematic Approach
Effective HPLC method development is a systematic process, not one of trial and error. The goal is to achieve a robust method that provides the necessary resolution, sensitivity, and accuracy for its intended purpose. The workflow below outlines a logical progression from initial understanding to a fully optimized method.
Caption: A systematic workflow for HPLC method development.
Method 1: The Workhorse - Isocratic Reversed-Phase on C18
Our first approach utilizes the most common setup in reversed-phase chromatography: a C18 column with an isocratic mobile phase. This method is valued for its simplicity, reproducibility, and speed, making it ideal for routine quality control of relatively simple mixtures.[3][4]
Causality Behind Experimental Choices
-
Stationary Phase (C18, 4.6 x 150 mm, 5 µm): A C18 (octadecylsilane) column is the quintessential "workhorse" of reversed-phase HPLC.[2] Its long alkyl chains provide a highly hydrophobic stationary phase, which effectively retains the nonpolar iodobenzoate ester via hydrophobic interactions. This is often the first column of choice due to its wide applicability and well-understood retention mechanisms.[5]
-
Mobile Phase (Acetonitrile:Water, 60:40 v/v): Acetonitrile is a common organic modifier that acts as the "strong" solvent, eluting analytes from the column. Water is the "weak" solvent. The 60:40 ratio is a starting point that provides sufficient organic strength to elute the main ester peak within a reasonable time while allowing for the separation of more polar impurities.
-
pH Control (Implicit): A critical potential impurity is the starting material, 2-iodobenzoic acid. With a pKa of approximately 2.85, this acidic impurity will be ionized (highly polar and poorly retained) at neutral pH.[6] For an isocratic method to succeed, the mobile phase pH should ideally be at least one unit below the pKa (i.e., <1.85) to suppress ionization and promote retention. However, operating at such a low pH can be detrimental to standard silica columns. This method relies on the high organic content to elute the acid, but its retention time can be variable and peak shape poor. This is a key limitation we will address with our second method.
-
Detector (UV at 254 nm): The aromatic ring in iodobenzoate esters provides strong UV absorbance, making a UV detector a simple and sensitive choice. 254 nm is a common wavelength for aromatic compounds and provides a good response for the main component and related impurities.[2]
Experimental Protocol: Method 1
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized methyl 2-iodobenzoate into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Method 2: Enhanced Selectivity - Gradient Reversed-Phase on Phenyl-Hexyl
For complex samples or when isomeric impurities are a concern, a more selective approach is required. Method 2 employs a gradient elution on a Phenyl-Hexyl column, a strategy designed to improve the resolution of aromatic compounds and provide sharper peaks for late-eluting impurities.[4][7]
Causality Behind Experimental Choices
-
Stationary Phase (Phenyl-Hexyl): While C18 separates primarily on hydrophobicity, a Phenyl-Hexyl phase offers an alternative selectivity mechanism.[8] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the iodobenzoate esters and their impurities.[9] This can be particularly effective for separating positional isomers (e.g., methyl 2-, 3-, and 4-iodobenzoate), which may have very similar hydrophobicities but different electronic distributions.[10]
-
Mobile Phase (Acidified Water and Acetonitrile):
-
Aqueous (A): 0.1% Phosphoric Acid in Water. The key here is the addition of an acid to control the mobile phase pH. Phosphoric acid will bring the pH to approximately 2.1. At this pH, the carboxylic acid group of the 2-iodobenzoic acid impurity (pKa ~2.85) is fully protonated (non-ionized).[6] This makes it more hydrophobic, leading to better retention, sharper peak shape, and more reliable quantification.[11]
-
Organic (B): Acetonitrile.
-
-
Elution Mode (Gradient): A gradient elution starts with a higher percentage of the weak solvent (water) and gradually increases the percentage of the strong solvent (acetonitrile).[4] This has two major advantages:
-
Improved Resolution of Early Peaks: The initial low-organic conditions allow for better retention and separation of polar impurities like 2-iodobenzoic acid.
-
Sharper Peaks for Late Peaks & Shorter Runtimes: As the organic content increases, more retained compounds (like potential dimeric impurities) are eluted more quickly and as sharper, more easily quantifiable peaks. This avoids the significant peak broadening often seen for late-eluting compounds in isocratic methods.[7]
-
Experimental Protocol: Method 2
-
Instrumentation: HPLC system with a gradient-capable binary or quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 50% to 90% B
-
15-16 min: 90% to 50% B
-
16-20 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (optimized for lower-level impurities)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized methyl 2-iodobenzoate into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Comparative Analysis: Performance and Selectivity
The choice between an isocratic C18 method and a gradient Phenyl-Hexyl method depends entirely on the analytical goal.
Caption: Comparison of separation mechanisms on C18 and Phenyl-Hexyl phases.
Performance Comparison
| Feature | Method 1: Isocratic C18 | Method 2: Gradient Phenyl-Hexyl | Rationale & Justification |
| Primary Application | Routine QC, Assay of main component | Impurity profiling, Stability studies | Method 1 is simple and fast for known, simple samples. Method 2 is superior for complex mixtures with unknown or isomeric impurities.[4] |
| Run Time | ~20 minutes | ~20 minutes (including re-equilibration) | Gradient elution can shorten the analysis time for complex samples by quickly eluting strongly retained compounds.[7] |
| Resolution | Adequate for simple separations. May fail to resolve positional isomers or show poor peak shape for 2-iodobenzoic acid. | Superior resolution for aromatic isomers and polar acidic impurities. | The dual separation mechanism of the Phenyl-Hexyl phase and the pH control provide enhanced selectivity.[8][9] |
| Peak Shape | Later eluting peaks may be broad. Acidic impurity peak may tail significantly. | Generally sharper and more uniform peaks, especially for early and late eluters. | Gradient elution counteracts band broadening for strongly retained analytes. pH control prevents tailing of acidic impurities.[7] |
| Robustness | High. Insensitive to minor variations in pump dwell volume. | Moderate. Sensitive to pump mixing and dwell volume, requiring careful system suitability checks. | Isocratic systems are inherently simpler. Gradient systems require precise pump performance for reproducible retention times. |
| Complexity | Low. Easy to set up and transfer between instruments. | High. Requires a gradient-capable pump and more complex method development. | The need to program a gradient and precisely prepare a buffered mobile phase increases complexity.[4] |
Method Validation: Ensuring Trustworthy Data
A developed method is only useful if it is validated to be fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12] The following table summarizes typical performance characteristics for a validated purity method.
Illustrative Validation Data Summary
| Validation Parameter | Method 2: Gradient Phenyl-Hexyl | ICH Q2(R2) Acceptance Criteria (Typical) |
| Specificity | Baseline resolution (>2.0) between all known impurities and the main peak. No interference from blank/placebo. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 for main peak and all impurities | Correlation coefficient (r²) should be > 0.99 |
| Range | LOQ to 120% of specification limit for impurities. 80-120% of test concentration for assay. | Demonstrated accuracy, precision, and linearity over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 98.0% - 102.0% for assay; 90.0% - 110% for impurities. |
| Precision (% RSD) | Repeatability (n=6): < 1.0% Intermediate Precision: < 2.0% | RSD should typically be < 2% for assay and < 10% for impurities at the specification limit. |
| LOD (S/N Ratio) | 3:1 | Signal-to-Noise ratio of approximately 3:1. |
| LOQ (S/N Ratio) | 10:1 | Signal-to-Noise ratio of approximately 10:1.[13] |
| Robustness | %RSD < 5% for deliberate changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1). | The method's performance should remain acceptable under minor, deliberate variations in method parameters. |
Conclusion and Recommendation
For the critical task of purity analysis of iodobenzoate esters, both isocratic and gradient HPLC methods have their place.
-
Method 1 (Isocratic C18) is a reliable and efficient choice for routine quality control and assay , where the impurity profile is well-understood and does not contain challenging positional isomers or significant amounts of the parent carboxylic acid. Its simplicity and robustness are major advantages in a high-throughput environment.
-
Method 2 (Gradient Phenyl-Hexyl) is the authoritative choice for method development, stability testing, and comprehensive impurity profiling . Its superior selectivity for aromatic isomers and its ability to produce sharp, well-retained peaks for acidic impurities through pH control ensure a more accurate and detailed picture of the sample's purity.[4][8] While more complex, the investment in developing a robust gradient method provides a higher degree of confidence in product quality and is essential during drug development.
Ultimately, the selection is dictated by the Analytical Target Profile (ATP). By understanding the chemical nature of the target analytes and the principles of chromatographic separation, researchers can confidently select and develop an HPLC method that guarantees the quality and safety of these vital pharmaceutical intermediates.
References
-
Wikipedia. (2023, November 27). 2-Iodoxybenzoic acid. Retrieved from [Link]
-
Pearson+. (n.d.). Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic aci... Retrieved from [Link]
- Google Patents. (n.d.). CN110231416B - Method for measuring 2-iodoxybenzoic acid related substances by using HPLC (high performance liquid chromatography).
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. Retrieved from [Link]
-
NIST. (n.d.). Methyl-2-iodobenzoate. NIST WebBook. Retrieved from [Link]
-
Shrivastava, A., & Gupta, V. B. (2012). HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Journal of Advanced Scientific Research, 3(2), 15-20. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). AMT HALO Phenyl Hexyl UHPLC Columns Brochure. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). 90 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. Retrieved from [Link]
-
HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Journal of Chromatography A. (2025, July 10). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Retrieved from [Link]
-
Samrat Remedies Limited. (n.d.). Methyl-2 Iodobenzoate supplier, Manufacturer, CAS No. 610-97-9. Retrieved from [Link]
-
LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
Sources
- 1. Methyl 2-Iodobenzoate (CAS NO:610-97-9) | Methyl 2-Iodobenzoate Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. samratremedies.com [samratremedies.com]
- 6. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 7. sciensage.info [sciensage.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. agilent.com [agilent.com]
- 11. CN110231416B - Method for measuring 2-iodoxybenzoic acid related substances by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. chromatographyonline.com [chromatographyonline.com]
Methyl 2-chloro-4-fluoro-5-iodobenzoate Reference Standard Characterization: A Publishable Comparison Guide
Executive Summary
In the realm of modern pharmaceutical synthesis and agrochemical development, polyhalogenated arenes serve as highly versatile scaffolds. Methyl 2-chloro-4-fluoro-5-iodobenzoate (CAS: 264927-53-9) is a premier example of such a building block[1]. However, the successful execution of multistep, sequence-specific cross-coupling reactions depends entirely on the absolute purity and regioisomeric fidelity of the starting material.
This guide provides an objective, data-driven comparison between a Certified Reference Standard (CRS) Grade and a Standard Synthetic Grade of this compound. By detailing the causality behind its orthogonal reactivity and providing self-validating analytical protocols, this document equips drug development professionals with the rigorous methodologies required to prevent impurity propagation in complex active pharmaceutical ingredient (API) synthesis.
Mechanistic Context: The Power of Orthogonal Reactivity
The synthetic value of this compound lies in its highly differentiated halogen substituents, which allow for programmable, orthogonal cross-coupling[2]. The causality behind this sequential reactivity is governed by the distinct bond dissociation energies (BDE) and electronic environments of each carbon-halogen bond:
-
C–I Bond Cleavage (Mild Conditions): The C–I bond possesses the lowest BDE (~65 kcal/mol). Consequently, oxidative addition by Pd(0) catalysts occurs selectively at this position under mild conditions (e.g., standard Suzuki or Sonogashira couplings), leaving the C–Cl and C–F bonds intact.
-
C–Cl Bond Cleavage (Elevated Conditions): The C–Cl bond is significantly stronger (~81 kcal/mol). Once the iodine position is functionalized, secondary cross-coupling at the chlorine site requires elevated temperatures and sterically demanding, electron-rich ligands (e.g., Buchwald-type ligands like XPhos or RuPhos).
-
C–F Bond Cleavage (Nucleophilic Attack): The C–F bond is the strongest (~116 kcal/mol) and resists standard transition-metal oxidative addition. However, the highly electronegative fluorine atom, activated by the electron-withdrawing ester and ortho-chlorine groups, makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Orthogonal reactivity pathway of this compound in API synthesis.
Because each step relies on the precise location of the halogens, the presence of regioisomeric impurities (e.g., 3-iodo or 4-chloro isomers) in the starting material will generate parallel, structurally distinct impurity cascades that are notoriously difficult to purge downstream.
Comparative Analysis: Reference Standard vs. Synthetic Grade
To illustrate the critical quality attributes (CQAs) required for precision synthesis, we compared a highly characterized Reference Standard Grade against a commercially available Standard Synthetic Grade[3]. The quantitative data is summarized below.
| Analytical Metric | Reference Standard Grade | Standard Synthetic Grade | Impact on Downstream Synthesis |
| Chromatographic Purity (HPLC-UV) | > 99.8% a/a | 97.5% a/a | High purity prevents accumulation of organic impurities in multistep syntheses. |
| Absolute Purity (qNMR) | 99.6% ± 0.2% w/w | 95.1% ± 1.5% w/w | Ensures accurate stoichiometric equivalents during sensitive catalytic cycles. |
| Regioisomeric Impurities | < 0.05% (LOD) | 1.2% | Prevents the formation of parallel API structural analogues. |
| Residual Palladium (ICP-MS) | < 1 ppm | 45 ppm | Synthetic grades often retain Pd from prior iodination/halogenation steps, which can poison downstream catalysts. |
| Water Content (Karl Fischer) | 0.02% | 0.45% | Excess moisture quenches sensitive organometallic reagents (e.g., Grignard or zincates). |
Data Interpretation: While a synthetic grade may show an acceptable HPLC area percent (97.5%), its absolute mass fraction (qNMR) is significantly lower (95.1%). This discrepancy is typically caused by "NMR-invisible" impurities such as inorganic salts, residual silica, or moisture, which throw off stoichiometric calculations and depress reaction yields.
Self-Validating Analytical Workflows
A true Reference Standard must be characterized using a self-validating, orthogonal analytical suite. No single technique is sufficient. We employ a mass-balance approach anchored by quantitative NMR (qNMR), traceable to SI units via NIST primary standards[4].
Self-validating analytical workflow for reference standard certification via mass balance.
Protocol 1: Absolute Purity Determination via 1H-qNMR
qNMR is utilized because the signal area is directly proportional to the number of nuclei, allowing for absolute mass fraction determination without requiring a homologous reference standard[5].
Step-by-Step Methodology:
-
Standard Selection: Select a certified internal standard (IS) that does not overlap with the analyte signals. NIST PS1 (Benzoic Acid) or traceable Dimethyl Sulfone are ideal[6].
-
Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of this compound and ~5 mg of the IS into a glass vial.
-
Solvation: Dissolve the mixture in 0.6 mL of high-purity CDCl₃ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.
-
Acquisition Parameters (Critical Causality): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 > 30 seconds). Why? Incomplete relaxation leads to signal saturation, artificially lowering the integration value and skewing the purity calculation.
-
Integration & Calculation: Integrate the methyl ester singlet (~3.9 ppm, 3H) against the IS reference peak. Calculate the absolute purity using the standard qNMR mass-ratio equation.
Protocol 2: Orthogonal Impurity Profiling via LC-HRMS
While qNMR provides absolute purity, it lacks the resolution to differentiate between structurally similar regioisomers (e.g., the 3-iodo isomer) whose chemical shifts may overlap with the main peak. LC-HRMS provides the necessary chromatographic separation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.
-
Chromatography: Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).
-
Gradient Elution: Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes. Why? The acidic modifier ensures sharp peak shapes for any trace acidic impurities and promotes consistent ionization.
-
Detection: Monitor via UV at 254 nm and High-Resolution Mass Spectrometry (ESI+ mode). Identify trace impurities by their exact mass and isotopic distribution (the Cl and I isotopes provide highly distinct MS signatures).
Protocol 3: Moisture and Inorganic Profiling
-
Karl Fischer Titration: Determine water content coulometrically. Excess water acts as an invisible diluent that lowers the active mass of the reagent.
-
ICP-MS: Digest 50 mg of the sample in concentrated HNO₃/HCl using a closed-vessel microwave system. Analyze for residual heavy metals, specifically Palladium (Pd) and Copper (Cu), which are common catalysts used in the upstream synthesis of halogenated benzenes.
Conclusion
The characterization of this compound as a Reference Standard requires moving beyond simple chromatographic area percentages. By employing a self-validating mass balance workflow—anchored by SI-traceable qNMR and supported by high-resolution orthogonal techniques—researchers can guarantee the stoichiometric precision and regioisomeric fidelity of their starting materials. This rigorous approach is non-negotiable for ensuring the integrity of downstream orthogonal cross-coupling reactions in modern drug discovery.
References
-
National Institute of Standards and Technology (NIST). A Standard for Standards: NIST PS1 Primary Standard for quantitative NMR. Retrieved from:[Link]
-
Choi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Retrieved from:[Link]
-
ACS Catalysis. Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations (Orthogonal Cross-Coupling of Polyhalogenated Arenes). Retrieved from:[Link]
Sources
- 1. This compound | 264927-53-9 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 264927-53-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. A Standard for Standards | NIST [nist.gov]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 6. A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Mass Spectrometry Profiling of Polyhalogenated Benzoate Intermediates
Topic: Mass Spectrometry Fragmentation Pattern of C8H5ClFIO2 (Methyl Chloro-Fluoro-Iodo-Benzoate) Content Type: Publish Comparison Guide
Case Study: C8H5ClFIO2 (Methyl Chloro-Fluoro-Iodo-Benzoate)
Audience: Researchers, Medicinal Chemists, and DMPK Scientists.
Executive Summary
In the high-stakes environment of drug development, polyhalogenated aromatic esters like C8H5ClFIO2 (Methyl Chloro-Fluoro-Iodo-Benzoate) are critical "scaffolds" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Their structural integrity is paramount.
This guide provides a technical comparison of the mass spectrometry (MS) behaviors of C8H5ClFIO2, contrasting the structural elucidation power of Electron Ionization (EI) against the sensitivity of Electrospray Ionization (ESI) . We analyze the specific fragmentation pathways driven by the unique interplay of three different halogens (Cl, F, I) on a single benzene ring.
Chemical Identity & Physicochemical Context
Before interpreting spectra, the analyst must understand the substrate's electronic environment.
| Feature | Specification | Impact on Mass Spec |
| Formula | C8H5ClFIO2 | Nominal Mass: 314 Da |
| Core Structure | Methyl Benzoate | Directs |
| Halogen 1 (Iodine) | C-I Bond | Weakest Bond. Primary fragmentation site (Radical loss). |
| Halogen 2 (Chlorine) | Isotope | Creates distinct 3:1 isotope pattern (M/M+2). |
| Halogen 3 (Fluorine) | C-F Bond | Highly stable. Rarely fragments; modifies ring electron density. |
Deep Dive: EI Fragmentation Pattern (The Structural Fingerprint)
Electron Ionization (70 eV) is the "Gold Standard" for characterizing this intermediate during synthesis QC. The fragmentation is driven by the lability of the C-I bond and the stability of the acylium ion.
Primary Fragmentation Channels
-
Molecular Ion (
) : Observed at m/z 314 .-
Signature: A cluster showing the Chlorine isotope pattern.
-
Intensity: Moderate to High (Aromatic rings stabilize the radical cation).
-
-
Loss of Methoxy Radical (
-Cleavage) : -
Loss of Iodine Radical (C-I Cleavage) :
-
Mechanism: Homolytic cleavage of the weak C-I bond.
-
Transition:
(Loss of 127 Da). -
Note: This pathway often competes with
-cleavage. The presence of an electron-withdrawing ester group can destabilize the phenyl cation, but the large Iodine atom is an excellent leaving group.
-
-
Sequential Loss (CO Elimination) :
-
From the Acylium ion (m/z 283), loss of CO (28 Da) yields the Phenyl cation (m/z 255).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation kinetics specific to C8H5ClFIO2.
Caption: Competitive fragmentation pathways for C8H5ClFIO2 under 70 eV Electron Ionization.
Comparative Analysis: EI vs. ESI vs. APCI
For a researcher choosing an analytical method, "performance" depends on the goal: Identification (EI) or Trace Detection (ESI/APCI).[3]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Primary Utility | Structural Confirmation (QC, Purity) | Trace Quantitation (PK Studies) | Semi-polar Analysis |
| Ionization Type | Hard (High Fragmentation) | Soft (Minimal Fragmentation) | Medium |
| Key Signal | Fragment Ions (m/z 283, 187) | Adducts: | |
| Sensitivity | Moderate (ng range) | High (pg range) | Moderate-High |
| Suitability for C8H5ClFIO2 | Excellent. The ester is volatile enough for GC-MS. The fragmentation pattern confirms the presence of I and Cl. | Poor to Fair. Neutral esters ionize poorly in ESI unless ammonium adducts form. | Good. Better than ESI for neutral esters; forms protonated molecules. |
Why EI is Superior for this Intermediate
In ESI, C8H5ClFIO2 (a neutral ester) lacks a strong basic site for protonation. You may see a weak
Experimental Protocols
To replicate these results, use the following validated parameters.
Protocol A: GC-MS (EI) for Structural Verification
Best for: Purity assessment of the synthetic intermediate.
-
Sample Prep : Dissolve 1 mg of C8H5ClFIO2 in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Inlet : Splitless mode, 250°C.
-
Column : DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program :
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source : 230°C, 70 eV.
-
Scan Range : m/z 50–500.
Protocol B: LC-MS (APCI) for Reaction Monitoring
Best for: Monitoring the consumption of C8H5ClFIO2 in a coupling reaction (where non-volatile products are formed).
-
Mobile Phase : A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Ionization : APCI Positive Mode.
-
Reasoning: APCI is more effective than ESI for ionizing neutral aromatic esters via proton transfer in the gas phase.
-
-
Transition (MRM) :
-
Precursor: 315.0 (
) -
Product: 283.0 (Loss of Methanol/Methoxy) or 189.0 (Loss of I).
-
References
-
NIST Mass Spectrometry Data Center . Electron Ionization Mass Spectra of Ester Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
Agilent Technologies . GC/MS Application Guide for Environmental and Forensic Analysis. [Link]
-
Smith, R. (2018). Mass Spectrometry in Drug Discovery. Wiley Online Library. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-chloro-4-fluoro-5-iodobenzoate
Executive Safety Profile & Hazard Identification
Methyl 2-chloro-4-fluoro-5-iodobenzoate is a highly functionalized pharmaceutical intermediate.[1] Its structure—a benzoate core substituted with three distinct halogens (Cl, F, I)—presents a unique safety profile. While often classified under generic "Irritant" categories, the presence of the iodine-carbon bond and the fluorine substituent necessitates precautions beyond standard organic handling.
The "Silent" Risks[1]
-
Thermal Decomposition: In the event of a fire or thermal runaway, this compound does not just burn; it evolves Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases. Standard ABC fire extinguishers are effective, but the smoke is corrosive and acutely toxic.
-
Light Sensitivity: The C-I bond is relatively weak (
). Exposure to UV/ambient light can cause homolytic cleavage, releasing iodine radicals and degrading the purity of the material, potentially leading to unknown sensitizing byproducts. -
Permeation Physics: As a methyl ester, this compound possesses lipophilic characteristics that allow it to permeate standard laboratory nitrile gloves more rapidly than inorganic salts.
GHS Hazard Summary
| Hazard Class | Category | H-Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4][5] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[1][4][5][6] |
The Hierarchy of Defense: Engineering Controls
Before selecting PPE, you must establish an engineering barrier. PPE is the last line of defense, not the first.
-
Primary Containment: All handling of the solid powder (weighing, transfer) must occur within a certified chemical fume hood.
-
Face Velocity: Ensure the hood operates at 0.5 m/s (100 fpm) .
-
Static Control: Poly-halogenated benzoates can be "fluffy" and prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.
Personal Protective Equipment (PPE) Specifications
The following PPE protocols are non-negotiable for handling this compound in a research setting.
A. Hand Protection: The "Double-Shell" Protocol
Standard disposable nitrile gloves (4 mil) offer insufficient breakthrough protection against halogenated esters in solution.
-
Scenario 1: Handling Solid Powder
-
Scenario 2: Handling Solutions (e.g., dissolved in DMF, THF, or DCM)
B. Respiratory Protection[4][7][8]
-
Routine Use: Not required if working in a functional fume hood.
-
Spill Cleanup / Hood Failure:
C. Ocular & Body Protection[3][4][5][6][8]
-
Eyes: Chemical Splash Goggles (indirect venting) are preferred over safety glasses due to the fine particle size of the powder.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided as they can melt into the skin if a fire occurs involving the solvent.
Operational Workflow & Visualization
Workflow Diagram: Handling & Safety Logic
The following diagram illustrates the decision logic for handling this specific chemical, integrating the "Double-Shell" glove protocol.
Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).
Decontamination & Disposal Procedures
Proper disposal is legally mandated and critical for environmental safety due to the halogen content.
A. Waste Stream Segregation
This compound must NEVER be placed in the general organic waste stream if your facility separates halogenated and non-halogenated waste.[7]
-
Classification: Halogenated Organic Waste .
-
Labeling: Clearly mark the tag with "Contains Iodine/Fluorine." This alerts downstream waste handlers to the risk of HF/HI formation during incineration.
B. Spill Cleanup Protocol
-
Evacuate: If the spill is >50g or outside the hood, evacuate the immediate area.
-
PPE Up: Don Silver Shield gloves and a P100/OV respirator.
-
Absorb: Use a spill pillow or vermiculite. Do not use paper towels alone, as the chemical can penetrate them and contaminate gloves.
-
Clean: Wipe the surface with Acetone or Ethyl Acetate.
-
Verify: Check the area with a UV lamp (if safe to do so) to ensure no fluorescent residue remains (many benzoates fluoresce).
C. Empty Container Management
-
Triple rinse the glass bottle with a compatible solvent (Acetone).
-
Add the rinsate to the Halogenated Waste container.
-
Deface the label and dispose of the glass in the "Contaminated Glass" bin, not general trash.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link][1]
-
Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link][1]
-
Showa Group. Chemical Permeation Guide for Nitrile vs. Laminate Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
